![molecular formula C5H8F2O3 B3043771 2,2-Difluoroethyl ethyl carbonate CAS No. 916678-14-3](/img/structure/B3043771.png)
2,2-Difluoroethyl ethyl carbonate
Overview
Description
2,2-Difluoroethyl ethyl carbonate is a chemical compound with the CAS number 916678-14-3 . It is also known by its IUPAC name, 2,2-difluoroethyl ethyl carbonate .
Molecular Structure Analysis
The molecular formula of 2,2-Difluoroethyl ethyl carbonate is C5H8F2O3 . It has a molecular weight of 154.11 . The InChI code for this compound is 1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 .Scientific Research Applications
- Applications :
Medicinal Chemistry: 2,2-Difluoroethyl Group as a Lipophilic Hydrogen Bond Donor
Materials Science: Electrolyte Additive for High-Voltage Li-Metal Batteries
Safety and Hazards
The safety information available indicates that 2,2-Difluoroethyl ethyl carbonate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoroethyl ethyl carbonate are heteroatom nucleophiles, including thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound.
Mode of Action
2,2-Difluoroethyl ethyl carbonate interacts with its targets through an electrophilic 2,2-difluoroethylation process . This involves the use of a hypervalent iodine reagent, (2,2-difluoro-ethyl)(aryl)iodonium triflate, via a proposed ligand coupling mechanism . The transformation allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Pharmacokinetics
The compound’s lipophilic nature and the presence of fluorine atoms, which can modulate lipophilicity and increase the acidity of the proton, suggest potential impacts on its bioavailability .
Result of Action
The result of the action of 2,2-Difluoroethyl ethyl carbonate is the production of 2,2-difluoroethylated nucleophiles . These nucleophiles can be used in the synthesis of various drugs, demonstrating the compound’s potential utility in medicinal chemistry .
Action Environment
The action of 2,2-Difluoroethyl ethyl carbonate can be influenced by various environmental factors. For instance, the efficiency of the reaction involving this compound was significantly reduced when direct reaction of nucleophiles with 1,1-difluoro-2-iodoethane was attempted, demonstrating that the formation of the hypervalent iodine intermediate is critical for the reaction to proceed efficiently .
properties
IUPAC Name |
2,2-difluoroethyl ethyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O3/c1-2-9-5(8)10-3-4(6)7/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVCMUWGHFXASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258395 | |
Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl ethyl carbonate | |
CAS RN |
916678-14-3 | |
Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916678-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbonic acid, 2,2-difluoroethyl ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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